![molecular formula C23H20F2N4O3 B1667326 (4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one CAS No. 123284-04-8](/img/structure/B1667326.png)

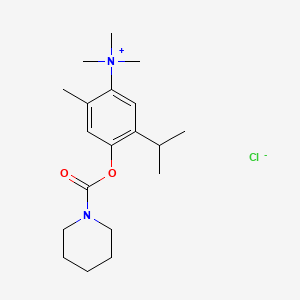

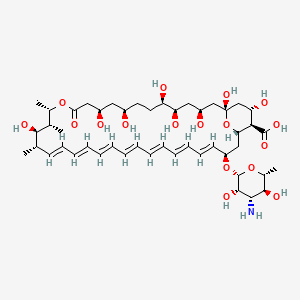

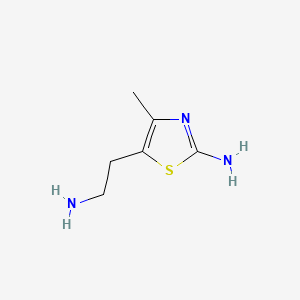

(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BMY 22089 ist eine synthetische organische Verbindung, die zur Klasse der 3-Hydroxy-3-methylglutaryl-Coenzym-A-Reduktase-Inhibitoren gehört. Sie wurde ursprünglich von der Bristol-Myers Squibb Company entwickelt. Diese Verbindung ist bekannt für ihre potente Hemmung der Cholesterinsynthese, insbesondere die Leber als Zielorgan .

Herstellungsmethoden

BMY 22089 wird aus seiner Lactonform, BMY 21950, synthetisiert. Die Herstellung beinhaltet die Umwandlung des Lactons in seine Dihydroxycarbonsäure-Natriumsalzform. Dieser Prozess beinhaltet typischerweise das Auflösen des Lactons in Dimethylsulfoxid (DMSO) und die anschließende Umwandlung in das Natriumsalz .

Vorbereitungsmethoden

BMY 22089 is synthesized from its lactone form, BMY 21950. The preparation involves the conversion of the lactone to its dihydroxyacid sodium salt form. This process typically involves dissolving the lactone in dimethyl sulfoxide (DMSO) and then converting it to the sodium salt .

Analyse Chemischer Reaktionen

BMY 22089 unterliegt hauptsächlich Hemmungsreaktionen, da es das Enzym 3-Hydroxy-3-methylglutaryl-Coenzym-A-Reduktase als Ziel hat. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Cholesterin. Die hemmende Wirkung der Verbindung ist kompetitiv, d. h. sie konkurriert mit dem natürlichen Substrat des Enzyms. Das Hauptprodukt dieser Reaktion ist die reduzierte Synthese von Cholesterin .

Wissenschaftliche Forschungsanwendungen

BMY 22089 wurde umfassend auf sein Potenzial zur Behandlung von Hypercholesterinämie und damit verbundenen Herzkreislauferkrankungen untersucht. Seine hohe Leberspezifität macht es zu einer wertvollen Verbindung zur Senkung des Cholesterinspiegels, ohne andere Gewebe signifikant zu beeinträchtigen. Diese Selektivität wird durch eine effiziente First-Pass-Leber-Extraktion und eine geringere zelluläre Aufnahme in peripheren Geweben erreicht .

Wirkmechanismus

Der Wirkmechanismus von BMY 22089 beinhaltet die Hemmung des Enzyms 3-Hydroxy-3-methylglutaryl-Coenzym-A-Reduktase. Durch die Hemmung dieses Enzyms reduziert BMY 22089 effektiv die Synthese von Cholesterin in der Leber. Diese Reduzierung der Cholesterinsynthese führt zu einer Abnahme des gesamten Cholesterinspiegels im Körper .

Wirkmechanismus

The mechanism of action of BMY 22089 involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. By inhibiting this enzyme, BMY 22089 effectively reduces the synthesis of cholesterol in the liver. This reduction in cholesterol synthesis leads to a decrease in overall cholesterol levels in the body .

Vergleich Mit ähnlichen Verbindungen

BMY 22089 wird mit anderen 3-Hydroxy-3-methylglutaryl-Coenzym-A-Reduktase-Inhibitoren wie Lovastatin und Fluindostatin verglichen. Im Gegensatz zu diesen Verbindungen weist BMY 22089 eine höhere Leberspezifität auf, was es effektiver macht, die hepatische Cholesterinsynthese zu zielen, während die Auswirkungen auf andere Gewebe minimiert werden. Ähnliche Verbindungen umfassen:

- Lovastatin

- Fluindostatin

- Pravastatin

Eigenschaften

CAS-Nummer |

123284-04-8 |

|---|---|

Molekularformel |

C23H20F2N4O3 |

Molekulargewicht |

438.4 g/mol |

IUPAC-Name |

(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m0/s1 |

InChI-Schlüssel |

VIMMECPCYZXUCI-MIMFYIINSA-N |

SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

Isomerische SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H]4C[C@@H](CC(=O)O4)O |

Kanonische SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMY 22089 BMY 22089, (1:4R, 2:trans)-isomer BMY 22089, (2:trans, 3:(+-))-isomer BMY-22089 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1667251.png)